3-(4-Bromo-1-ethyl-1H-pyrazol-5-YL)propanoic acid
Description
Significance of the Pyrazole (B372694) Heterocycle in Organic Synthesis
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to its wide spectrum of pharmacological and biological activities. nih.govresearchgate.netacademicstrive.com The pyrazole ring is a versatile building block, and its derivatives have found extensive applications in the pharmaceutical and agrochemical industries. nih.govacademicstrive.com
The significance of the pyrazole core is demonstrated by its incorporation into a variety of well-established drugs. nih.gov For instance, celecoxib (B62257) is a potent anti-inflammatory agent, difenamizole (B1670549) is an analgesic, and fezolamide has been studied for its antidepressant properties. nih.gov The diverse therapeutic applications of pyrazole-containing drugs, which also include antiviral, antimicrobial, antitumor, and antidiabetic agents, highlight the pharmacological potential of this heterocyclic system. researchgate.net The ready accessibility and diverse chemical reactivity of the pyrazole scaffold have attracted considerable attention from researchers, leading to the development of numerous synthetic methods and analogues over the years. nih.govresearchgate.net
Role of Halogenated Pyrazoles in Chemical Transformations
The introduction of a halogen atom, such as bromine, onto the pyrazole ring is a critical step in the synthesis of more complex molecules. Halogenated pyrazoles serve as versatile synthetic intermediates, where the halogen acts as a leaving group or a site for further functionalization. This allows for the construction of more elaborate molecular architectures through various chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
The bromine atom in a compound like 3-(4-Bromo-1-ethyl-1H-pyrazol-5-YL)propanoic acid provides a reactive "handle" on the pyrazole core. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of functionalized pyrazole derivatives that would be otherwise difficult to access. For example, halogenated pyrazole derivatives are used as key intermediates in the production of advanced agrochemical active ingredients, forming the structural backbone for various modern insecticides and fungicides. scimplify.com
Structural Analysis and Nomenclature of this compound
The systematic name, this compound, precisely describes the molecular structure of the compound. A breakdown of the nomenclature reveals its constituent parts:
Propanoic acid: This is the parent structure, a three-carbon carboxylic acid.
3-(...): This indicates that a substituent is attached to the third carbon of the propanoic acid chain.
Pyrazol-5-YL: The substituent is a pyrazole ring, connected to the propanoic acid chain at position 5 of the heterocycle.
4-Bromo: A bromine atom is attached to the fourth carbon of the pyrazole ring.
1-ethyl: An ethyl group (-CH₂CH₃) is attached to the nitrogen atom at position 1 of the pyrazole ring.
1H: This designation clarifies that the substitution (the ethyl group) is on one of the nitrogen atoms of the pyrazole ring.
While specific experimental data for this compound is not widely published, the properties of a very close structural analog, 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid (CAS: 1006440-27-2), can provide insight into its likely chemical characteristics.
| Property | Value for the Methyl Analog | Reference |
|---|---|---|
| CAS Number | 1006440-27-2 | |
| Molecular Formula | C₇H₉BrN₂O₂ | |
| Molar Mass | 233.06 g/mol |
Overview of Research Trajectories for Pyrazole-Propanoic Acid Derivatives
Derivatives of pyrazole that incorporate a carboxylic acid or propanoic acid moiety are a significant area of research due to their diverse biological activities. eurekaselect.com These compounds are investigated for a wide range of therapeutic applications, leveraging the synergistic effects of the pyrazole core and the carboxylic acid functional group. eurekaselect.com
Research has shown that pyrazole derivatives, including those with structural similarities to propanoic acid, exhibit potential as CNS agents, with studies evaluating their antidepressant and anticonvulsant activities. minia.edu.eg Furthermore, the pyrazole scaffold is a key component in compounds explored for anti-inflammatory, anticancer, antimicrobial, antiviral, and antifungal properties. eurekaselect.com The investigation into pyrazole-based compounds extends to multi-target agents for complex conditions such as diabetes and Alzheimer's disease, indicating the broad therapeutic promise of this class of molecules. mdpi.com The synthesis of pyrazole carboxylic acid derivatives is an active field, with researchers continually developing new methods to create novel compounds for biological screening. eurekaselect.com
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-2-ethylpyrazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-11-7(3-4-8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUIFMHHVDNCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Bromo 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-(4-Bromo-1-ethyl-1H-pyrazol-5-YL)propanoic acid reveals several plausible disconnection points, offering flexibility in the design of a synthetic route.
Disconnection at the Pyrazole-Propanoic Acid Linkage
The most logical primary disconnection is at the C-C bond between the pyrazole (B372694) C5 position and the propanoic acid side chain. This leads to a key intermediate, a 4-bromo-1-ethyl-1H-pyrazol-5-yl synthon, and a three-carbon synthon for the propanoic acid moiety. A common synthetic equivalent for the pyrazole synthon is the corresponding aldehyde, 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde . This aldehyde can then be converted to the propanoic acid side chain through various established methods, such as a Wittig reaction with an appropriate phosphorane followed by reduction and hydrolysis.
Alternatively, a Knoevenagel condensation with malonic acid or its derivatives, followed by reduction of the resulting acrylic acid, presents another viable pathway. This disconnection strategy is advantageous as it allows for the late-stage introduction of the propanoic acid side chain, potentially simplifying the synthesis of the core pyrazole structure.
Pyrazole Ring Formation Strategies
The formation of the substituted pyrazole ring is a critical step. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent methods. rsc.orgorganic-chemistry.org This approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the target molecule, this retrosynthetic step would lead to ethylhydrazine (B1196685) and a functionalized 1,3-dicarbonyl compound. The nature of the substituents on the dicarbonyl precursor would dictate the substitution pattern on the final pyrazole ring.
A plausible 1,3-dicarbonyl precursor could be a derivative of a β-ketoester or a β-diketone, where one of the carbonyl groups is masked or can be later transformed into the propanoic acid side chain. For instance, a precursor like ethyl 2,4-dioxo-6-heptenoate could be envisioned, where the terminal alkene can be later functionalized.
Introduction of Bromo and N-Ethyl Substituents
The bromo and N-ethyl substituents can be introduced at various stages of the synthesis.
N-Ethyl Group: The ethyl group on the N1 position of the pyrazole ring can be introduced by using ethylhydrazine as the hydrazine component in the Knorr synthesis. This is often the most direct approach. Alternatively, N-alkylation of a pre-formed pyrazole ring can be achieved using an ethylating agent like ethyl iodide or diethyl sulfate (B86663). nih.gov However, for unsymmetrical pyrazoles, this can lead to a mixture of N1 and N2 alkylated isomers, necessitating careful control of reaction conditions or a subsequent separation step. researchgate.net
Bromo Group: The bromine atom at the C4 position is typically introduced via electrophilic aromatic substitution on the pyrazole ring. The C4 position of the pyrazole ring is electron-rich and readily undergoes halogenation. jmcs.org.mx Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or bromine in a suitable solvent. jmcs.org.mxresearchgate.net This bromination step is usually performed after the pyrazole ring has been formed and potentially after N-alkylation.
Precursor Synthesis and Starting Materials
The successful synthesis of the target compound relies on the availability of key precursors.
Preparation of Pyrazole Core Precursors
The synthesis of the pyrazole core can commence from readily available 1,3-dicarbonyl compounds. A versatile starting material is ethyl acetoacetate (B1235776) or a related β-ketoester.
One potential route to a key intermediate, 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde , involves the following conceptual steps:
Pyrazole Formation: Reaction of a suitable 1,3-dicarbonyl compound with ethylhydrazine to form the N-ethyl pyrazole ring.
Formylation: Introduction of the aldehyde group at the C5 position. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrazoles. organic-chemistry.orgijpcbs.comnih.gov This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. mdpi.comarkat-usa.org
Bromination: Electrophilic bromination at the C4 position using a reagent such as NBS.
An alternative approach involves the synthesis of a pyrazole with a precursor to the propanoic acid side chain already in place. For example, a 1,3-dicarbonyl compound bearing an ester group at the appropriate position can be cyclized with ethylhydrazine.
Synthesis of Brominating Agents and Ethylating Reagents
The reagents required for the introduction of the bromo and ethyl groups are generally commercially available.
Brominating Agents: N-Bromosuccinimide (NBS) is a crystalline solid that is a convenient and safer alternative to liquid bromine for laboratory-scale brominations. It can be prepared by the reaction of succinimide (B58015) with bromine in the presence of a base.
Ethylating Reagents: Ethyl iodide and diethyl sulfate are common ethylating agents. Ethylhydrazine can be synthesized through various methods, including the reduction of N-nitroso-N-ethylurea or the reaction of ethylamine (B1201723) with chloramine.
Table 1: Key Synthetic Intermediates and Reagents
| Compound Name | Structure | Role in Synthesis |
| Ethylhydrazine | CH₃CH₂NHNH₂ | Source of N-ethyl group and one nitrogen for the pyrazole ring. |
| 1,3-Dicarbonyl Compound | R-CO-CH₂-CO-R' | Three-carbon backbone for the pyrazole ring formation. |
| N-Bromosuccinimide (NBS) | Brominating agent for the C4 position of the pyrazole ring. | |
| Phosphorus oxychloride (POCl₃) / DMF | Vilsmeier-Haack reagent for formylation. | |
| 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde | Key intermediate for the introduction of the propanoic acid side chain. |
Table 2: Potential Synthetic Reactions
| Reaction Type | Reagents | Purpose |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl, Ethylhydrazine | Formation of the N-ethyl pyrazole ring. |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Introduction of an aldehyde group onto the pyrazole ring. |
| Electrophilic Bromination | NBS | Introduction of a bromine atom at the C4 position. |
| N-Alkylation | Ethyl iodide, Base | Introduction of the N-ethyl group on a pre-formed pyrazole. |
| Wittig Reaction | Phosphonium ylide | Carbon-carbon bond formation to build the propanoic acid backbone. |
Derivatization of Carboxylic Acid Moieties
The propanoic acid side chain of the target molecule offers a versatile handle for further chemical modification. Standard organic chemistry transformations can be employed to convert the carboxylic acid into a variety of other functional groups, such as esters, amides, and acid chlorides. These derivatizations are crucial for creating analogues with potentially different physicochemical properties or for linking the molecule to other chemical entities.
Esterification: The carboxylic acid can be converted to its corresponding ester, for example, a methyl or ethyl ester, through Fischer esterification. This typically involves reacting the acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, often with heating. researchgate.netresearchgate.netceon.rs The reaction rate and yield can be influenced by factors such as the molar ratio of alcohol to acid and the reaction temperature. researchgate.netceon.rs
Amide Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation usually requires the activation of the carboxylic acid, as direct reaction with an amine is often inefficient. hepatochem.com Common methods involve converting the carboxylic acid to a more reactive species like an acyl chloride or using peptide coupling reagents. hepatochem.comfishersci.co.uk A wide array of coupling reagents are available, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), which facilitate the reaction under mild conditions. nih.gov A recent one-pot method has been developed for the N-acylation of less reactive nitrogen-containing heterocyclic compounds, which could be applicable. asiaresearchnews.com
Table 1: Examples of Carboxylic Acid Derivatization Reactions
Reaction Type Reagents Product General Conditions Esterification Methanol (CH3OH), H2SO4 (cat.) Methyl 3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propanoate Reflux in alcohol Amide Coupling Benzylamine, EDC, HOBt N-Benzyl-3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propanamide Aprotic solvent (e.g., DMF, DCM), Room Temperature Acyl Chloride Formation Thionyl Chloride (SOCl2) 3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)propanoyl chloride Reflux in neat SOCl2 or inert solvent
Direct and Multi-Step Synthesis of the Pyrazole Ring System
The construction of the substituted pyrazole core is a key aspect of synthesizing the target molecule. Various strategies exist, primarily focusing on the formation of the five-membered ring through cyclization or cycloaddition reactions.
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative. nih.gov For the target molecule, this would involve a reaction with ethylhydrazine.
The choice of the 1,3-dicarbonyl precursor is critical for achieving the desired substitution pattern. A plausible precursor for this compound would be a β-keto ester that already incorporates the propanoic acid side chain. The reaction between a β-keto ester and a substituted hydrazine can, however, lead to a mixture of two regioisomers. beilstein-journals.orgclockss.org The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions.
Alternatively, α,β-unsaturated ketones can react with hydrazines to form pyrazolines, which are then oxidized to the corresponding pyrazoles. nih.govmdpi.com
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and versatile method for constructing the pyrazole ring with high regioselectivity. nih.gov This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. nih.govnih.gov
For instance, the Huisgen cyclization of nitrile imines with an appropriately substituted alkyne can yield highly substituted pyrazoles. nih.gov Recent advancements have developed base-mediated [3+2] cycloadditions between sydnones and alkynes, which offer mild reaction conditions and excellent regioselectivity for producing polysubstituted pyrazoles. acs.org The use of alkyne surrogates can also address issues related to alkyne preparation and regioselectivity. nih.gov
Introducing a bromine atom specifically at the C-4 position of the pyrazole ring requires a regioselective approach. One effective strategy is the one-pot synthesis from 1,3-diketones and hydrazines in the presence of a brominating agent. jmcs.org.mx
This method involves the simultaneous formation of the pyrazole ring and its bromination. N-halosuccinimides, such as N-bromosuccinimide (NBS) or the more reactive N-bromosaccharin (NBSac), are commonly used as the bromine source. jmcs.org.mxresearchgate.net The reaction can be performed under solvent-free conditions using a heterogeneous catalyst, such as silica-supported sulfuric acid, which aligns with green chemistry principles. jmcs.org.mx This approach provides direct access to 4-bromopyrazoles with good yields and high regioselectivity. jmcs.org.mx
Table 2: One-Pot Synthesis of 4-Bromopyrazoles
1,3-Diketone Substrate Hydrazine Brominating Agent Catalyst/Conditions Product Type Acetylacetone Phenylhydrazine N-Bromosaccharin (NBSac) H2SO4/SiO2, Solvent-free 1-Aryl-4-bromo-3,5-dimethylpyrazole clockss.org Dibenzoylmethane Hydrazine Hydrate N-Bromosuccinimide (NBS) CCl4 or Water 4-Bromo-3,5-diphenyl-1H-pyrazole jmcs.org.mx 1,1,1-Trifluoropentane-2,4-dione p-Chlorophenylhydrazine N-Bromosuccinimide (NBS) Solvent-free 1-Aryl-4-bromo-3-methyl-5-(trifluoromethyl)pyrazole clockss.org
The final step in many synthetic routes to the target compound would be the introduction of the ethyl group at the N-1 position of the pyrazole ring. N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms, leading to isomeric products.
The regioselectivity of N-alkylation is governed by several factors, including the substitution pattern of the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent). For 3-substituted pyrazoles, alkylation often favors the N-1 position due to steric hindrance. thieme-connect.com Common methods for N-alkylation involve the use of alkyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydroxide. researchgate.netrsc.org
Catalyst-free Michael addition reactions have also been developed for highly regioselective N1-alkylation of pyrazoles, providing excellent yields and tolerating a variety of functional groups. acs.org Additionally, magnesium-catalyzed methods have been shown to provide high regioselectivity for N2-alkylation, highlighting the tunability of these reactions. thieme-connect.com
Cyclocondensation Reactions for Pyrazole Formation
Integration of the Propanoic Acid Chain
The introduction of the propanoic acid chain at the C5 position of the pyrazole ring is a critical step in the synthesis of the target molecule. This can be accomplished through various methods, including the use of building blocks that already contain the three-carbon chain or by modifying a pre-formed pyrazole ring.
The synthesis of pyrazole-5-propanoic acid derivatives can be approached by constructing the pyrazole ring from precursors that already contain the propanoic acid or a suitable precursor group. One common method involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent, where one of the carbonyl groups is part of a five-carbon chain that can be converted to the propanoic acid. For instance, the reaction of a suitably substituted hydrazine with a derivative of 2-oxo-adipic acid could theoretically lead to the desired pyrazole-5-propanoic acid scaffold.
While direct synthesis is one route, another involves the modification of a pre-existing pyrazole. For example, a pyrazole with a functional group at the 5-position, such as a methyl group, could potentially be elaborated into the propanoic acid side chain through a series of chain elongation reactions.
The synthesis of related compounds, such as 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid, has been reported, demonstrating the feasibility of incorporating a propanoic acid side chain onto the pyrazole ring. nih.goved.ac.uk These syntheses, although targeting the 3-position, provide valuable insights into the types of reactions and intermediates that can be employed.
A general approach to synthesizing 3-(1H-pyrazol-5-yl)propanoic acid involves the reaction of hydrazine with a suitable carbonyl compound to form the pyrazole ring, followed by the introduction of the propanoic acid group via nucleophilic substitution with a halogenated propanoic acid derivative. evitachem.com
Carboxylation of the pyrazole ring is a key strategy for introducing a carboxylic acid group, which can then be a handle for further chain elongation. Direct carboxylation of pyrazoles can be challenging due to the electronic nature of the ring. However, methods for the introduction of carboxylic groups into pyrazole rings include the oxidation of alkyl or formyl groups, substitution of halogens via organolithium intermediates, and the hydrolysis of trichloromethyl derivatives. nih.gov
One effective method for the carboxylation of pyrazoles is the use of oxalyl chloride. nih.gov This reaction proceeds through the formation of a pyrazole-containing derivative of oxalic acid chloride, which then converts to a carboxylic acid chloride with the release of carbon monoxide. Subsequent hydrolysis yields the desired carboxylic acid. The success of this method can be dependent on the substituents already present on the pyrazole ring, with electron-donating groups generally favoring the reaction. nih.gov
Once a carboxylic acid or ester group is in place, various chain elongation techniques can be employed. Standard organic synthesis methods such as the Arndt-Eistert synthesis or malonic ester synthesis could potentially be adapted for elongating a pyrazole-5-carboxylic acid to a pyrazole-5-propanoic acid derivative.
| Technique | Description | Potential Application |
| Direct Carboxylation | Introduction of a -COOH group directly onto the pyrazole ring. | Can be achieved using reagents like oxalyl chloride, particularly on pyrazoles with electron-donating substituents. nih.gov |
| Oxidation of Side Chains | Oxidation of an existing alkyl or formyl group on the pyrazole to a carboxylic acid. | A pyrazole with a 5-propyl or 5-(3-oxopropyl) group could be oxidized to the desired propanoic acid. |
| Grignard/Organolithium Reagents | Reaction of a 5-halopyrazole with magnesium or lithium to form a Grignard or organolithium reagent, followed by reaction with CO2. | A potential route if a 5-halopyrazole is a viable intermediate. |
| Chain Elongation | Extending an existing functional group, such as a carboxylic acid or an aldehyde, by one or more carbons. | Methods like the Arndt-Eistert synthesis could be used to convert a pyrazole-5-acetic acid to the target propanoic acid. |
Advanced Synthetic Approaches
Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to more traditional approaches.
A variety of catalytic methods have been developed for the synthesis of the pyrazole core, offering advantages in terms of reaction conditions and yields. mdpi.com These methods often involve the use of transition metal catalysts to facilitate the key bond-forming steps.
For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. organic-chemistry.org Rhodium-catalyzed addition-cyclization of hydrazines with alkynes is another powerful method for constructing highly substituted pyrazoles under mild conditions. organic-chemistry.org Palladium-catalyzed reactions have also been extensively used in pyrazole synthesis. For instance, a one-pot synthesis of 1,3,5-substituted pyrazoles can be achieved through a pallado-catalyzed carbonylation of acetylenic acids with aryl iodides in the presence of a hydrazine. nih.gov
Electrochemical methods provide a green and efficient alternative for the halogenation of organic molecules. The electrosynthesis of 4-bromopyrazoles can be carried out by the bromination of pyrazoles at a platinum anode in an aqueous solution of sodium bromide. mdpi.com This method avoids the use of hazardous brominating agents. The yield and efficiency of the electrochemical bromination can be influenced by the substituents on the pyrazole ring. osi.lv
The proposed mechanism for electrochemical bromination involves the anodic oxidation of bromide ions to generate bromine in situ. rsc.orgresearchgate.net The electro-generated bromine then reacts with the pyrazole in an electrophilic aromatic substitution reaction, preferentially at the 4-position. mdpi.com This method has been shown to be applicable to a range of pyrazole derivatives, including those with carboxylic acid groups. mdpi.com
| Parameter | Description |
| Electrode | Typically a platinum anode is used. |
| Electrolyte | An aqueous solution of a bromide salt, such as sodium bromide, serves as the source of bromine. mdpi.com |
| Solvent | Water or a mixed aqueous/organic solvent system can be used. |
| Reaction Type | Anodic oxidation of bromide to bromine, followed by electrophilic aromatic substitution on the pyrazole ring. rsc.orgresearchgate.net |
| Advantages | Avoids the use of hazardous brominating reagents, often proceeds under mild conditions, and can be highly selective for the 4-position. rsc.orgresearchgate.net |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of halogenated pyrazoles. nobelprize.orgresearchgate.net A 4-bromopyrazole intermediate is a versatile substrate for a variety of palladium-catalyzed reactions, allowing for the introduction of a wide range of substituents at this position if desired for the synthesis of analogues.
Common palladium-catalyzed cross-coupling reactions that can be applied to bromopyrazoles include the Suzuki, Stille, Heck, and Sonogashira reactions. libretexts.org These reactions involve the coupling of the bromopyrazole with an organoboron, organotin, alkene, or terminal alkyne, respectively, in the presence of a palladium catalyst and a suitable base. nobelprize.orglibretexts.org
Furthermore, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce nitrogen-based functional groups onto the pyrazole ring. libretexts.orgmit.edu These reactions are crucial for the synthesis of a diverse library of pyrazole derivatives with potential biological activity. The choice of ligand for the palladium catalyst is often critical for achieving high yields and selectivity in these transformations. mit.edu
Following a comprehensive search for scientific literature, it has been determined that there are no specific research articles or detailed experimental data available that describe the synthesis of the compound This compound using the specified methodologies of microwave-assisted protocols or sonochemical synthesis.
The available literature discusses the application of these green chemistry techniques for the synthesis of the broader class of pyrazole derivatives. rsc.orgnih.gov These methodologies are presented as advantageous for their ability to increase reaction rates, improve yields, and operate under milder conditions compared to conventional heating methods. rsc.orgajrconline.org
Therefore, due to the lack of specific data for "this compound" within the requested synthetic frameworks, it is not possible to generate the article with the required level of scientific accuracy and detail.
Reaction Chemistry and Functional Group Transformations of 3 4 Bromo 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid
Reactivity of the Pyrazole (B372694) Core
The pyrazole ring is an electron-rich aromatic heterocycle. The presence of two adjacent nitrogen atoms significantly influences its reactivity. Generally, the C4 position is the most nucleophilic and prone to electrophilic attack. nih.govresearchgate.net Conversely, the C3 and C5 positions are more electrophilic in nature, making them susceptible to nucleophilic attack. nih.govresearchgate.net
Electrophilic Aromatic Substitution on Pyrazole Ring (excluding bromination at C4)
With the C4 position occupied by a bromine atom, the pyrazole ring in 3-(4-Bromo-1-ethyl-1H-pyrazol-5-YL)propanoic acid is deactivated towards further electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration can occur, often leading to a mixture of products.
Nitration of N-alkyl-4-bromopyrazoles in aqueous sulfuric acid can result in substitution at the C3 and/or C5 positions. publish.csiro.auresearchgate.net A significant competing reaction is ipso-nitration, or nitrodebromination, where the bromine atom at C4 is replaced by a nitro group. publish.csiro.au The presence of water in the reaction medium is crucial for facilitating the removal of the bromide ion. publish.csiro.au For N-phenyl substituted 4-bromopyrazoles, nitration typically occurs on the more activated phenyl ring, unless specific conditions, such as using nitric acid in acetic anhydride (B1165640), are employed to favor substitution on the pyrazole ring. publish.csiro.aucdnsciencepub.com
A study on the direct nitration of various five-membered heterocycles, including pyrazoles, using a mixture of nitric acid and trifluoroacetic anhydride has been shown to produce mononitro derivatives in moderate to good yields. researchgate.netnih.gov
| Electrophilic Reagent | Position of Substitution | Competing Reactions | Reference |
| HNO₃ / H₂SO₄ | C3 and/or C5 | Nitrodebromination at C4 | publish.csiro.au |
| HNO₃ / Ac₂O | C4 (via nitrodebromination) | Nitration on other rings (if present) | publish.csiro.aucdnsciencepub.com |
| HNO₃ / (CF₃CO)₂O | C3 or C5 | - | researchgate.net |
Other classical electrophilic aromatic substitutions like Friedel-Crafts reactions are generally difficult on 4-bromopyrazoles. wikipedia.orgyoutube.comijpcbs.com The deactivating effect of the bromo substituent and the propanoic acid group, coupled with the propensity of the Lewis acid catalyst to complex with the nitrogen atoms of the pyrazole ring, hinders these reactions. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Reactions on the Pyrazole Framework
The C3 and C5 positions of the pyrazole ring are electron-deficient due to the influence of the adjacent nitrogen atoms, making them targets for nucleophilic attack. nih.govresearchgate.net While direct nucleophilic substitution of hydrogen is rare unless the ring is activated by potent electron-withdrawing groups, the functional groups attached to these positions can readily react with nucleophiles.
A prominent example of leveraging the reactivity of the pyrazole core is in the synthesis of fused heterocyclic systems. For instance, pyrazole derivatives with appropriate functional groups at the C3 and C4, or C4 and C5 positions can undergo cyclocondensation reactions with binucleophiles to form bicyclic systems like pyrazolo[3,4-d]pyridazines or pyrazolo[3,4-b]pyridines. researchgate.netamanote.comnih.govmdpi.com These reactions typically involve the initial attack of a nucleophile, such as hydrazine (B178648), on a carbonyl or related group attached to the pyrazole ring, followed by intramolecular cyclization and dehydration.
Transformations Involving the Bromo Substituent at C4
The bromine atom at the C4 position is a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on 4-Bromopyrazoles
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromopyrazoles are excellent substrates for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C4 position. The reaction is tolerant of a wide range of functional groups.
Heck Coupling: The Heck reaction involves the coupling of the 4-bromopyrazole with an alkene to form a substituted alkene. This reaction is a valuable method for introducing vinyl or substituted vinyl groups onto the pyrazole ring.
Sonogashira Coupling: This reaction forms a C-C bond between the 4-bromopyrazole and a terminal alkyne. It is a highly efficient method for the synthesis of 4-alkynylpyrazoles, which are valuable intermediates in organic synthesis.
The following table summarizes typical conditions for these cross-coupling reactions with 4-bromopyrazole derivatives.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Na₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/H₂O | 4-Arylpyrazole | nih.gov |
| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 4-Vinylpyrazole derivative | - |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 4-Alkynylpyrazole | - |
Metalation and Subsequent Derivatization at C4
A highly effective strategy for functionalizing the C4 position of 4-bromopyrazoles is through metal-halogen exchange. wikipedia.org This process involves treating the 4-bromopyrazole with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. nih.govnih.gov The reaction results in the formation of a 4-lithiopyrazole intermediate, which is a potent nucleophile.
This highly reactive intermediate can then be quenched with a wide variety of electrophiles to introduce new substituents at the C4 position. nih.gov This two-step sequence provides access to a diverse range of 4-substituted pyrazoles that are otherwise difficult to synthesize.
Alternatively, the 4-bromopyrazole can be converted into a Grignard reagent by reacting it with magnesium metal. adichemistry.commnstate.eduwikipedia.org The resulting 4-pyrazolylmagnesium bromide is also a strong nucleophile and can react with similar electrophiles. google.com
The table below illustrates the versatility of this approach.
| Reagent Sequence | Electrophile (E⁺) | Product (4-E-pyrazole) | Reference |
| 1. n-BuLi or t-BuLi2. E⁺ | CO₂ (Carbon dioxide) | Pyrazole-4-carboxylic acid | nih.gov |
| 1. n-BuLi or t-BuLi2. E⁺ | DMF (Dimethylformamide) | Pyrazole-4-carbaldehyde | nih.gov |
| 1. n-BuLi or t-BuLi2. E⁺ | R-CHO (Aldehyde) | (Pyrazol-4-yl)methanol derivative | nih.gov |
| 1. n-BuLi or t-BuLi2. E⁺ | R₂C=O (Ketone) | (Pyrazol-4-yl)methanol derivative | nih.gov |
| 1. n-BuLi or t-BuLi2. E⁺ | I₂ (Iodine) | 4-Iodopyrazole | nih.gov |
| 1. Mg / THF2. E⁺ | R-CN (Nitrile) | 4-Acylpyrazole | adichemistry.com |
This metalation strategy offers a powerful and regioselective method for elaborating the structure of this compound at the C4 position.
Modifications of the N1-Ethyl Group
The ethyl group attached to the N1 position of the pyrazole ring offers sites for synthetic modification, primarily through oxidation, cleavage, or rearrangement reactions. These transformations can alter the compound's steric and electronic properties.
While direct oxidation of the N1-ethyl group of the title compound is not extensively documented, analogous transformations on similar N-alkyl heterocycles suggest potential pathways. The ethyl group could theoretically undergo oxidation at either the α- or β-position.
Electrochemical oxidation represents a plausible method for modifying N-alkyl side chains on pyrazole rings. For instance, the electrooxidation of 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode in an aqueous alkaline solution has been shown to yield pyrazole-1-acetic acid with high efficiency. researchgate.net This suggests that the N1-ethyl group of this compound could potentially be oxidized to an N1-(1-hydroxyethyl) or N1-(2-hydroxyethyl) intermediate, which could be further oxidized to an N1-acetyl or N1-acetic acid derivative, respectively. Such reactions provide a pathway to introduce new functional groups onto the nitrogen atom of the pyrazole ring.
Table 1: Potential Oxidation Products of the N1-Ethyl Group This table presents hypothetical products based on known oxidation reactions of analogous compounds.
| Starting Material | Oxidizing Agent/Method | Potential Product | Functional Group Transformation |
| This compound | Mild Oxidant (e.g., SeO₂) | 3-(4-Bromo-1-(1-hydroxyethyl)-1H-pyrazol-5-yl)propanoic acid | Ethyl to 1-Hydroxyethyl |
| This compound | Strong Oxidant (e.g., KMnO₄) or Electrooxidation | 3-(4-Bromo-1-(carboxymethyl)-1H-pyrazol-5-yl)propanoic acid (Pyrazole-1-acetic acid derivative) | Ethyl to Carboxymethyl |
| 3-(4-Bromo-1-(1-hydroxyethyl)-1H-pyrazol-5-yl)propanoic acid | Oxidant (e.g., PCC) | 3-(1-Acetyl-4-bromo-1H-pyrazol-5-yl)propanoic acid | Secondary alcohol to Ketone |
Cleavage or Rearrangement of the Ethyl Group
The cleavage of the N1-ethyl bond (N-dealkylation) is a synthetically useful transformation. While various methods exist for N-dealkylation of heterocyclic compounds, a common approach for N-alkylpyrazoles involves heating with pyridine (B92270) hydrochloride. acs.org This method can effectively remove the alkyl group, yielding the corresponding N-unsubstituted pyrazole. Applying this to the title compound would result in 3-(4-Bromo-1H-pyrazol-5-yl)propanoic acid.
Rearrangement reactions involving the N-alkyl substituent of pyrazoles are also known, though they often require specific conditions and substrates. For example, 1-phenyl-substituted pyrazolium (B1228807) salts, formed by quaternization, can deprotonate to form pyrazol-3-ylidenes. researchgate.net These intermediates can then undergo a sequence of ring-opening, ring-closure, and tautomerization to yield substituted 4-aminoquinolines. researchgate.netmdpi.com While this specific rearrangement requires an N-aryl group, it highlights the potential for complex skeletal transformations originating from the N-substituent under basic conditions. researchgate.net
Table 2: Potential N1-Ethyl Group Cleavage Reaction
| Starting Material | Reagents/Conditions | Product | Reaction Type |
| This compound | Pyridine hydrochloride, Heat | 3-(4-Bromo-1H-pyrazol-5-yl)propanoic acid | N-De-ethylation |
Chemistry of the Propanoic Acid Moiety
The propanoic acid side chain is a versatile functional group that can undergo a wide range of classical carboxylic acid reactions, including esterification, amidation, reduction, and halogenation.
The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are common derivatives in medicinal and materials chemistry. alfa-chemistry.com
Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used as the solvent to drive the reaction toward the ester product. masterorganicchemistry.comceon.rs
Amidation can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. ciac.jl.cn A more direct and common method involves the use of peptide coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. nih.govorganic-chemistry.org These methods are widely used for preparing pyrazole carboxamides. nih.gov
Table 3: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Product Name |
| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl 3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propanoate |
| Esterification | Ethanol (C₂H₅OH), H₂SO₄ (cat.) | Ethyl 3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propanoate |
| Amidation | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | 3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)propanamide |
| Amidation | Aniline, HBTU, DIPEA | 3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)-N-phenylpropanamide |
| Amidation | Diethylamine, DCC | 3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)-N,N-diethylpropanamide |
Reduction of the Carboxylic Acid Functionality
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this purpose. masterorganicchemistry.comchemguide.co.uk The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. quora.com The product of this reaction would be 3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propan-1-ol.
Table 4: Reduction of the Propanoic Acid Moiety
| Starting Material | Reagents/Conditions | Product | Functional Group Transformation |
| This compound | 1. LiAlH₄, Dry Ether/THF 2. H₃O⁺ workup | 3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)propan-1-ol | Carboxylic Acid to Primary Alcohol |
Halogenation of the Propanoic Acid Chain
The aliphatic chain of the propanoic acid moiety can be halogenated, most notably at the α-position (the carbon adjacent to the carboxyl group). The classic method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction . alfa-chemistry.comwikipedia.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.org
The mechanism proceeds via the in situ formation of an acyl bromide, which then tautomerizes to an enol. masterorganicchemistry.com This enol intermediate readily reacts with bromine at the α-position. Subsequent hydrolysis during workup yields the α-bromo carboxylic acid. wikipedia.org Applying the HVZ reaction to the title compound would produce 2-bromo-3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propanoic acid, introducing a new stereocenter into the molecule. If an alcohol is used to quench the reaction instead of water, the corresponding α-bromo ester can be formed directly. nrochemistry.com
Table 5: α-Halogenation of the Propanoic Acid Chain
| Reaction Name | Reagents/Conditions | Product | Functional Group Transformation |
| Hell-Volhard-Zelinsky Reaction | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromo-3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propanoic acid | α-Proton to α-Bromo substitution |
Decarboxylation Pathways
The decarboxylation of this compound, which involves the removal of a carboxyl group, is a reaction of significant interest for the synthesis of pyrazole derivatives. While specific studies on the decarboxylation of this exact molecule are not extensively documented in publicly available literature, insights can be drawn from the reactivity of analogous pyrazole carboxylic acids.
One notable method for the decarboxylation of pyrazole rings is through metal-facilitated pathways. For instance, research on 3,5-pyrazole-dicarboxylic acid has demonstrated that copper(II) can facilitate the decarboxylation process. rsc.org This suggests that a similar approach using a copper catalyst, or other transition metals, could potentially be applied to induce the decarboxylation of this compound. The reaction would likely proceed through the formation of a metal-carboxylate complex, which stabilizes the transition state for CO2 elimination.
Beyond metal-catalyzed reactions, other classical methods for decarboxylation could be explored, although their efficacy would need to be experimentally verified. These methods include thermal decomposition, which may require high temperatures and could potentially lead to side reactions or decomposition of the pyrazole ring itself. mdpi.comchempap.orgresearchgate.netrsc.org The stability of the pyrazole core under such conditions would be a critical factor.
The table below outlines potential decarboxylation methods and the expected products, based on general chemical principles and studies on related compounds.
| Reaction Condition | Reagents/Catalysts | Potential Product | Notes |
| Metal-Facilitated Decarboxylation | Copper(II) salts | 4-Bromo-1-ethyl-5-ethyl-1H-pyrazole | Based on the observed reactivity of other pyrazole carboxylic acids. rsc.org |
| Thermal Decomposition | Heat | 4-Bromo-1-ethyl-5-ethyl-1H-pyrazole | May require harsh conditions and could lead to undesired byproducts. |
Further research is necessary to determine the optimal conditions for the decarboxylation of this compound and to fully characterize the resulting products.
Stereochemical Aspects of Reactions (if applicable to chiral derivatives)
The parent compound, this compound, is not chiral. However, if a chiral center is introduced into the molecule, for instance, by substitution on the propanoic acid side chain, the stereochemical outcomes of its subsequent reactions become a critical consideration. The field of asymmetric synthesis of chiral pyrazole derivatives is an active area of research, highlighting the importance of stereochemistry in the biological activity and material properties of these compounds. nih.govuniovi.esnih.govacs.orgrwth-aachen.de
For a hypothetical chiral derivative, such as (R)- or (S)-2-methyl-3-(4-Bromo-1-ethyl-1H-pyrazol-5-YL)propanoic acid, any reaction at or near the chiral center could proceed with varying degrees of stereoselectivity. The pyrazole moiety, with its distinct electronic and steric properties, could influence the approach of reagents and thus the stereochemical course of the reaction.
Several strategies are employed for the stereoselective synthesis of chiral pyrazoles, often involving the use of chiral auxiliaries, catalysts, or starting materials. nih.govuniovi.es These methodologies could be adapted for the stereoselective functionalization of chiral derivatives of this compound. For example, a stereoselective reduction of a keto group introduced on the side chain, or a stereoselective alkylation of the α-carbon of the carboxylic acid, would lead to the formation of specific stereoisomers.
The table below summarizes key considerations for the stereochemical aspects of reactions involving chiral derivatives of the title compound.
| Type of Reaction | Potential Chiral Derivative | Key Stereochemical Consideration | Relevance |
| Nucleophilic addition to a carbonyl group on the side chain | 3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid | Diastereoselectivity of the addition reaction. | Creation of a new stereocenter. |
| α-Functionalization of the carboxylic acid | (R)- or (S)-2-Halo-3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propanoic acid | Retention or inversion of configuration at the α-carbon. | Synthesis of enantiomerically pure compounds. |
| Cyclization reactions involving the side chain | Chiral lactone derivatives | Control of ring stereochemistry. | Access to conformationally constrained analogs. |
The development of stereoselective reactions for chiral derivatives of this compound would be a valuable endeavor for the synthesis of novel compounds with potentially unique biological activities or material properties.
Advanced Spectroscopic and Structural Elucidation of 3 4 Bromo 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid and Its Analogs
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H and ¹³C NMR spectra of 3-(4-Bromo-1-ethyl-1H-pyrazol-5-YL)propanoic acid are predicted to exhibit characteristic chemical shifts that reflect the electronic environment of each nucleus. By analyzing the spectra of analogous compounds, such as ethyl- and bromo-substituted pyrazoles, a reliable prediction of the chemical shifts for the title compound can be made.
Proton (¹H) NMR: The proton spectrum is expected to show distinct signals for the ethyl group, the propanoic acid chain, and the pyrazole (B372694) ring proton. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The propanoic acid moiety will display two methylene groups, each appearing as a triplet. The single proton on the pyrazole ring (H-3) is anticipated to resonate as a singlet in the aromatic region.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift. The carbons of the pyrazole ring will have distinct signals, with their positions influenced by the bromine and ethyl substituents. The ethyl and propanoic acid carbons will resonate in the upfield region of the spectrum.
A summary of predicted ¹H and ¹³C chemical shifts, based on data from analogous structures, is presented in the interactive data table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | 7.5 - 8.0 | 135 - 140 |
| Pyrazole C4-Br | - | 95 - 100 |
| Pyrazole C5 | - | 145 - 150 |
| N-CH₂-CH₃ | 4.0 - 4.3 (quartet) | 45 - 50 |
| N-CH₂-CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |
| C5-CH₂-CH₂-COOH | 2.8 - 3.1 (triplet) | 25 - 30 |
| C5-CH₂-CH₂-COOH | 2.5 - 2.8 (triplet) | 30 - 35 |
| COOH | 10.0 - 12.0 (broad singlet) | 170 - 175 |
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and between the adjacent methylene protons of the propanoic acid chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This technique is crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton signals.
The collective data from these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure, confirming the connectivity of all atoms.
Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. bohrium.comfu-berlin.de However, in this compound, the presence of the ethyl group on one of the nitrogen atoms (N-1) quenches this tautomerism. Therefore, this specific compound is not expected to exhibit annular tautomerism.
In related N-unsubstituted 4-bromopyrazoles, NMR spectroscopy is a powerful tool to study the tautomeric equilibrium. bohrium.com The rate of proton exchange can influence the appearance of the NMR spectrum. In cases of slow exchange, separate signals for each tautomer can be observed, allowing for the determination of their relative populations. In contrast, fast exchange on the NMR timescale results in averaged signals. The position of the equilibrium is influenced by the nature of the substituents on the pyrazole ring and the solvent. bohrium.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is invaluable for determining the molecular conformation and understanding the intermolecular interactions that govern the crystal packing.
While the specific crystal structure of this compound is not available, analysis of related pyrazole derivatives in the Cambridge Structural Database (CSD) allows for a detailed prediction of its solid-state conformation. mdpi.comnih.gov
The table below presents expected bond lengths and angles based on data from analogous crystal structures.
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.34 - 1.36 |
| N1-C5 | 1.35 - 1.37 |
| N2-C3 | 1.32 - 1.34 |
| C3-C4 | 1.38 - 1.40 |
| C4-C5 | 1.37 - 1.39 |
| C4-Br | 1.85 - 1.90 |
| C=O | 1.20 - 1.25 |
| C-O | 1.30 - 1.35 |
| **Bond Angles (°) ** | |
| C5-N1-N2 | 111 - 113 |
| N1-N2-C3 | 105 - 107 |
| N2-C3-C4 | 110 - 112 |
| C3-C4-C5 | 104 - 106 |
| N1-C5-C4 | 107 - 109 |
The crystal packing of this compound will be dictated by a variety of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form robust hydrogen bonding networks. The most common motif would be the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules.
In addition to hydrogen bonding, other weaker interactions will play a role in stabilizing the crystal lattice. These include dipole-dipole interactions, van der Waals forces, and potentially halogen bonding involving the bromine atom. The pyrazole ring can also participate in π-π stacking interactions. The interplay of these various intermolecular forces will determine the final three-dimensional arrangement of the molecules in the crystal. The study of crystal structures of similar 4-halogenated pyrazoles has revealed the formation of trimers and catemeric structures through hydrogen bonding. mdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₈H₁₁BrN₂O₂), the molecular weight is approximately 262.10 g/mol .
A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively). This results in a characteristic M and M+2 peak pattern for the molecular ion and any bromine-containing fragments, where the two peaks are separated by 2 m/z units and have a relative intensity ratio of approximately 1:1. youtube.comdocbrown.info
The fragmentation of the molecular ion is anticipated to occur through several predictable pathways, initiated by the cleavage of the weakest bonds or the loss of stable neutral molecules. chemguide.co.ukyoutube.com The primary fragmentation routes would likely involve the propanoic acid side chain and the substituents on the pyrazole ring.
Predicted Fragmentation Pathways:
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is common for carboxylic acids, leading to the loss of the carboxyl group radical (•COOH, 45 Da) or hydroxyl radical (•OH, 17 Da). libretexts.orgmiamioh.edu
Loss of the Ethyl Group: Cleavage of the N-ethyl bond could result in the loss of an ethyl radical (•C₂H₅, 29 Da).
Propanoic Acid Side-Chain Fission: The entire propanoic acid side chain could be lost, leading to a fragment corresponding to the 4-bromo-1-ethyl-1H-pyrazole cation.
Pyrazole Ring Fragmentation: Pyrazole rings can undergo complex ring-opening and fragmentation pathways, often involving the loss of HCN or N₂. researchgate.net
Table 1: Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Formula | Description of Fragment |
|---|---|---|
| 262/264 | [C₈H₁₁BrN₂O₂]⁺ | Molecular Ion (M⁺) showing Br isotopic pattern |
| 217/219 | [C₈H₁₀BrN₂O]⁺ | Loss of •OH radical from carboxylic acid (M-17) |
| 217/219 | [C₇H₈BrN₂]⁺ | Loss of •COOH radical from side chain (M-45) |
| 233/235 | [C₆H₈BrN₂O₂]⁺ | Loss of •C₂H₅ radical from N1-position (M-29) |
| 189/191 | [C₅H₆BrN₂]⁺ | Loss of propanoic acid side chain |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. researchgate.net These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. kurouskilab.com
The structure of this compound contains several key functional groups that will give rise to characteristic vibrational bands.
Key Functional Groups and Expected Vibrations:
Carboxylic Acid (–COOH): This group has two highly characteristic vibrations. The O–H stretch produces a very broad and strong absorption in the IR spectrum, typically in the range of 2500–3300 cm⁻¹, due to extensive hydrogen bonding. The carbonyl (C=O) stretch gives rise to a strong, sharp absorption, usually around 1700–1725 cm⁻¹ for dimeric carboxylic acids.
Pyrazole Ring: The aromatic pyrazole ring exhibits several characteristic vibrations. C=N and C=C stretching modes typically appear in the 1400–1650 cm⁻¹ region. C–H stretching from the ring proton is expected above 3000 cm⁻¹. Ring deformation and breathing modes occur at lower frequencies. researchgate.netderpharmachemica.com
Aliphatic Groups (Ethyl and Propanoic Chain): C–H stretching vibrations from the ethyl and propanoic methylene groups will appear in the 2850–2960 cm⁻¹ range. Bending and scissoring vibrations for these CH₂ groups are expected around 1465 cm⁻¹. kurouskilab.com
Carbon-Bromine Bond (C–Br): The C–Br stretching vibration is typically found in the fingerprint region of the IR spectrum, at lower wavenumbers (500–650 cm⁻¹). This band is often weak in IR but can be prominent in the Raman spectrum.
Table 2: Predicted Vibrational Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy Method | Expected Intensity |
|---|---|---|---|
| 3300–2500 | O–H stretch (Carboxylic Acid Dimer) | IR | Strong, Very Broad |
| 3150–3100 | C–H stretch (Pyrazole Ring) | IR, Raman | Medium |
| 2960–2850 | C–H stretch (Aliphatic) | IR, Raman | Medium-Strong |
| 1725–1700 | C=O stretch (Carboxylic Acid Dimer) | IR | Very Strong |
| 1650–1400 | C=N, C=C stretch (Pyrazole Ring) | IR, Raman | Medium-Strong |
| 1465 | CH₂ bend (Scissoring) | IR | Medium |
| 1400-1200 | C-O stretch / O-H bend (coupled) | IR | Medium-Strong |
| 650–500 | C–Br stretch | Raman, IR | Strong (Raman), Weak (IR) |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy (UV-Vis absorption and fluorescence emission) provides insights into the electronic structure of a molecule, particularly the π-electron system.
UV-Vis Absorption: The pyrazole ring is an aromatic heterocycle, and its π-electron system is responsible for absorption in the UV region. The primary electronic transitions are π → π*. For substituted pyrazoles, the position and intensity of these absorption bands are influenced by the nature and position of the substituents. nih.gov The presence of the bromine atom (an auxochrome) and the alkyl groups is expected to cause a bathochromic (red) shift compared to unsubstituted pyrazole. The carboxylic acid group may also slightly influence the absorption spectrum. The absorption profile is also known to be sensitive to solvent polarity. physchemres.org
Fluorescence Emission: Many pyrazole derivatives are known to be fluorescent, emitting light after being excited by UV radiation. researchgate.net This property arises from the de-excitation of the excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The fluorescence quantum yield and emission wavelength can be highly sensitive to the molecular environment, including solvent polarity and pH, which can affect the stability of the excited state. nih.gov
Table 3: Predicted Electronic Spectroscopy Data
| Spectroscopic Property | Electronic Transition | Predicted Wavelength Range (nm) | Notes |
|---|---|---|---|
| Absorption (λₘₐₓ) | π → π* | 220–280 | Dependent on solvent polarity; likely red-shifted from parent pyrazole. |
| Emission (λₑₘ) | S₁ → S₀ | > 280 | Emission is expected if the compound is fluorescent. The exact wavelength will be longer than the absorption maximum. |
Computational and Theoretical Studies of 3 4 Bromo 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties from first principles.
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like 3-(4-Bromo-1-ethyl-1H-pyrazol-5-YL)propanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(2d,p) or 6-31G(d,p), would be employed to determine its optimized molecular geometry. nih.govkfupm.edu.satandfonline.com This process minimizes the energy of the molecule to find its most stable three-dimensional structure.
Key structural parameters that would be determined include:
Bond Lengths: The distances between atoms (e.g., C-N, C-Br, C=O, O-H). DFT calculations for similar pyrazole (B372694) derivatives have shown excellent agreement between calculated and experimental bond lengths determined by X-ray crystallography. nih.gov
Bond Angles: The angles formed by three connected atoms, defining the molecule's shape.
Dihedral Angles: The rotational angles between planes of atoms, which are crucial for understanding the molecule's conformation.
Beyond structure, DFT is used to calculate reactivity descriptors. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. tandfonline.comresearchgate.net This map highlights electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, predicting sites susceptible to chemical attack.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)
Quantum chemistry is instrumental in predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgresearchgate.netconicet.gov.ar
For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated. researchgate.netnih.gov The process involves:
Optimizing the molecular geometry using a method like DFT.
Performing a GIAO calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus.
Referencing these shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ) in parts per million (ppm).
These predicted shifts can be compared with experimental data to confirm the molecular structure. Studies on various pyrazole compounds have demonstrated that GIAO calculations can accurately reproduce experimental chemical shifts, even accounting for subtle effects from different solvents or intermolecular interactions. rsc.orgresearchgate.netnih.gov
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on static structures, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time.
Conformational Analysis of the Propanoic Acid Chain
The propanoic acid side chain of the molecule possesses significant conformational freedom due to the rotation around its single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of this chain and their relative energies. nih.govmdpi.com
Computational studies on propanoic acid and its derivatives have revealed the existence of multiple stable conformers, such as cis and gauche forms, depending on the dihedral angles of the carboxylic acid group relative to the alkyl chain. mdpi.com For this compound, a potential energy surface scan would be performed by systematically rotating the dihedral angles of the propanoic acid moiety to locate the low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.
Intermolecular Interactions and Solvent Effects
The behavior of this compound is influenced by its interactions with neighboring molecules and the surrounding solvent. The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that in the solid state or in solution, it could form dimeric structures or extensive hydrogen-bonding networks.
Molecular dynamics (MD) simulations can model these interactions. In an MD simulation, the molecule is placed in a simulated box of solvent molecules (e.g., water), and the system's evolution is tracked over time by solving Newton's equations of motion. This provides insights into:
Solvation Structure: How solvent molecules arrange around the solute.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds.
Intermolecular Interactions: Non-covalent interactions, such as π-π stacking between pyrazole rings, can be analyzed. nih.gov
These simulations help explain solubility, stability, and how the molecule behaves in a realistic chemical environment.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its nucleophilicity. taylorandfrancis.com
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity and electrophilicity of the molecule. taylorandfrancis.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. nih.govsapub.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electron donation and acceptance in chemical reactions. nih.gov
Table of Calculated Orbital Energies for an Analogous Pyrazole Derivative
Note: The following data is illustrative and based on published calculations for a different pyrazole-containing molecule, as specific data for this compound is not available. The values are presented to demonstrate the typical output of such an analysis.
| Parameter | Energy (eV) |
| EHOMO | -6.52 |
| ELUMO | -1.15 |
| Energy Gap (ΔE) | 5.37 |
This analysis provides a quantitative measure of the electronic properties and reactivity of the molecule, which is invaluable for designing new chemical syntheses and understanding reaction mechanisms. sapub.orgresearchgate.net
Reaction Mechanism Elucidation via Computational Methods
A comprehensive search of scientific literature and chemical databases yielded no specific computational or theoretical studies focused on elucidating the reaction mechanisms of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating reaction pathways, transition states, and kinetic parameters, it appears that such detailed mechanistic studies have not been published for this particular compound.
Research in computational chemistry often focuses on compounds with significant biological activity, novel synthetic pathways, or interesting electronic properties. The absence of published mechanistic studies for this compound may indicate that its reaction mechanisms have not yet been a subject of detailed academic or industrial investigation.
General computational studies on other pyrazole derivatives have been conducted to explore their structural and electronic properties nih.govresearchgate.netresearchgate.net, or to understand mechanisms of different reactions involving a pyrazole core researchgate.netnih.gov. However, these findings are specific to the studied molecules and cannot be directly extrapolated to predict the detailed reaction mechanisms of this compound due to differences in substituents and molecular structure.
Consequently, without specific research data, it is not possible to provide detailed findings or data tables related to the computational elucidation of its reaction mechanisms. Further research would be required to perform such an analysis and generate the relevant data.
Development of Specialized Analytical Methods for 3 4 Bromo 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are the cornerstone for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for a non-volatile compound like this, while Gas Chromatography (GC) can be employed, often requiring derivatization.
The purity of a synthesized compound is a critical parameter, and Reverse-Phase HPLC (RP-HPLC) with UV detection is a widely adopted method for its determination. ijcpa.inresearcher.life Method development for purity assessment of 3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)propanoic acid would involve a systematic optimization of chromatographic conditions to achieve adequate separation of the main peak from all potential impurities.
Key steps and parameters include:
Column Selection : A C18 column is a common starting point for moderately polar compounds.
Mobile Phase Optimization : A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid or a buffer to control the ionization of the carboxylic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is developed to resolve compounds with varying polarities.
Detection : A Photodiode Array (PDA) detector is highly effective, allowing for the selection of the optimal detection wavelength (based on the compound's UV absorbance maximum) and for peak purity analysis by comparing spectra across a single peak. researcher.life For pyrazole (B372694) derivatives, detection wavelengths are often in the UV range. ijcpa.in
The method would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). ijcpa.inresearcher.life
Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
For quantifying this compound in complex matrices, such as reaction mixtures or biological fluids, a validated HPLC or GC method is essential. The goal is to develop a method that is not only accurate and precise but also robust and free from interference from matrix components.
For GC analysis, the carboxylic acid group typically requires derivatization to increase volatility and improve peak shape. A common approach is esterification (e.g., to a methyl or ethyl ester). The subsequent analysis would be performed on a capillary column, with a polar stationary phase often providing good separation for nitrogen-containing heterocyclic compounds. mdpi.com A nitrogen-specific detector (NPD) or a flame ionization detector (FID) could be used. nih.gov
However, RP-HPLC remains the more direct approach. A validated method with a well-defined linearity range allows for accurate quantification. ijcpa.in For instance, a linear range of 50 to 150 µg/mL with a correlation coefficient (r²) of >0.999 is often achievable for pyrazole derivatives. ijcpa.in
Advanced Spectroscopic Detection Methods (e.g., LC-MS/MS, GC-MS)
Coupling chromatographic separation with mass spectrometry provides significantly enhanced sensitivity and selectivity, enabling unambiguous identification and trace-level quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing pyrazole derivatives in complex samples. researchgate.netnih.gov It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. For quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This technique is highly selective and minimizes matrix interference. researchgate.net High-resolution mass spectrometry (HRMS) can also be used for definitive structural confirmation by providing a highly accurate mass measurement. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for structural elucidation. The electron ionization (EI) mass spectra of pyrazole derivatives show characteristic fragmentation patterns that can help confirm the structure. researchgate.net For substituted pyrazoles, fragmentation often involves the loss of substituents and cleavage of the pyrazole ring. researchgate.net Analysis of these fragments provides a fingerprint for the molecule, aiding in its identification.
Table 2: Representative Mass Spectrometry Parameters
| Technique | Parameter | Typical Setting |
|---|---|---|
| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | Calculated m/z for C₈H₁₂BrN₂O₂ | |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | |
| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV |
| GC Column | Polar capillary column (e.g., polyethylene (B3416737) glycol phase) mdpi.com | |
| Analysis | Full scan for fragmentation pattern analysis |
Chiral Analysis of Enantiomeric Forms (if applicable to derivatives)
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, derivatives of this compound could be synthesized that contain one or more chiral centers. The separation of enantiomers is crucial as they can exhibit different biological activities.
For such chiral derivatives, enantioselective HPLC is the method of choice. acs.orgnih.govacs.org This technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving racemic pyrazole derivatives. acs.orgnih.gov
Method development involves screening different CSPs and mobile phase compositions. Both normal-phase (e.g., hexane/alcohol mixtures) and polar organic modes can be effective. acs.org The polar organic mode can be advantageous for achieving shorter run times and sharper peaks. nih.gov The choice of column and mobile phase can lead to significant differences in resolution and analysis time. nih.govacs.org
Table 3: Example Conditions for Chiral HPLC Separation of a Pyrazole Derivative
| Parameter | Condition 1 (Cellulose-based CSP) nih.gov | Condition 2 (Amylose-based CSP) nih.gov |
|---|---|---|
| Chiral Stationary Phase | Lux Cellulose-2 | Lux Amylose-2 |
| Mobile Phase | Polar Organic Mode (e.g., Acetonitrile/Methanol) | Normal Phase Mode (e.g., Hexane/Isopropanol) |
| Typical Analysis Time | ~5 min | ~30 min |
| Typical Resolution (Rs) | Up to 18 | Up to 30 |
| Detection | UV or Circular Dichroism (CD) |
Derivatives and Analogs of 3 4 Bromo 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid for Chemical Research
Structural Modifications of the Pyrazole (B372694) Ring
The pyrazole ring is a key pharmacophore in many biologically active compounds, and its substitution pattern significantly influences its properties. mdpi.com Modifications to the N-alkyl group and the C4-bromo substituent are primary strategies for creating analogs of the parent compound.
The bromine atom at the C4 position of the pyrazole ring is a particularly useful handle for synthetic modification. Halogenated pyrazoles, especially bromo-derivatives, serve as valuable intermediates in transition metal-catalyzed cross-coupling reactions. jmcs.org.mx This allows for the introduction of a wide array of functional groups at this position, significantly diversifying the chemical space around the pyrazole core.
Common methods for introducing the bromo substituent include direct electrophilic bromination of the pyrazole ring using reagents like N-bromosaccharin (NBSac) or through electrochemical methods. jmcs.org.mxresearchgate.netresearchgate.net Once installed, the bromo group can be replaced via several palladium-catalyzed reactions:
Suzuki-Miyaura Coupling: Reaction with various arylboronic acids introduces diverse aryl or heteroaryl substituents. rsc.orgresearchgate.net
Sonogashira Coupling: This reaction with terminal alkynes yields 4-alkynyl-substituted pyrazoles. nih.gov
Heck and Negishi Couplings: These methods allow for the formation of carbon-carbon bonds with alkenes and organozinc compounds, respectively. jmcs.org.mxmdpi.com
Buchwald-Hartwig Amination: This reaction can be used to form carbon-nitrogen bonds, introducing amine functionalities.
These transformations enable the synthesis of analogs where the bromine is replaced by alkyl, aryl, heteroaryl, and alkynyl groups, among others. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these coupling reactions. rsc.orgrsc.org
Table 1: Examples of C4-Substituent Modifications via Cross-Coupling Reactions
| Starting Material | Coupling Partner | Reaction Type | C4-Substituent |
|---|---|---|---|
| 4-Bromopyrazole Derivative | Phenylboronic acid | Suzuki-Miyaura | Phenyl |
| 4-Bromopyrazole Derivative | 3-Pyridinylboronic acid | Suzuki-Miyaura | 3-Pyridinyl |
| 4-Bromopyrazole Derivative | Phenylacetylene | Sonogashira | Phenylethynyl |
The substituent on the N1 nitrogen of the pyrazole ring plays a crucial role in determining the molecule's steric and electronic properties. Replacing the ethyl group of the parent compound with other alkyl, aryl, or functionalized groups can lead to derivatives with altered characteristics.
The N-alkylation of pyrazoles is a well-established transformation, though it can present regioselectivity challenges with unsymmetrically substituted pyrazoles. semanticscholar.orgresearchgate.net Common synthetic strategies include:
Alkylation with Alkyl Halides: This classic method involves the deprotonation of the pyrazole NH with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide). mdpi.com
Acid-Catalyzed Alkylation: A newer method uses trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, offering an alternative to base-mediated protocols. semanticscholar.orgmdpi.com This approach has been successful for introducing benzylic and phenethyl groups. mdpi.com
Enzyme-Catalyzed Alkylation: Biocatalytic methods have been developed that demonstrate high regioselectivity for pyrazole alkylation, allowing for methylation, ethylation, and propylation. nih.gov
N-Arylation: The introduction of aryl groups at the N1 position is typically achieved through palladium- or copper-catalyzed cross-coupling reactions with aryl halides or aryl triflates. organic-chemistry.orgorganic-chemistry.org
These methods provide access to a wide range of N-substituted pyrazole derivatives, from simple alkyl chains to complex aromatic systems.
Table 2: Synthetic Methods for N1-Group Variation
| Method | Reagents | N1-Substituent Examples |
|---|---|---|
| Base-mediated Alkylation | K₂CO₃, Alkyl Halide (e.g., CH₃I, BnBr) | Methyl, Benzyl |
| Acid-catalyzed Alkylation | Trichloroacetimidates, CSA | Phenethyl, Benzhydryl |
| Michael Addition | Acrylates | Ethyl propionate |
Diversification of the Propanoic Acid Moiety
The propanoic acid side chain at the C5 position offers another key site for structural diversification. Modifications can include altering the chain length or functionalizing the carboxylic acid group into various derivatives.
Altering the length of the alkanoic acid chain can impact the molecule's flexibility and its ability to interact with biological targets. Synthesizing analogs with acetic acid (one carbon shorter) or butanoic acid (one carbon longer) side chains allows for systematic exploration of the optimal linker length.
The synthesis of pyrazolyl-alkanoic acids can be approached in two main ways:
Building the Pyrazole Ring onto a Precursor: A common strategy involves using a β-keto ester or a related dicarbonyl compound that already contains the desired alkyl chain length in a condensation reaction with a hydrazine (B178648) derivative to form the pyrazole ring. mdpi.comnih.gov
Modifying a Pre-existing Pyrazole: Standard homologation techniques, such as the Arndt-Eistert reaction, can be applied to a pyrazole carboxylic acid to extend the alkyl chain by one methylene (B1212753) unit. Conversely, oxidative cleavage methods could be employed to shorten the chain.
These approaches allow for the creation of a homologous series of pyrazolyl-alkanoic acids, providing valuable tools for chemical and pharmacological research.
The carboxylic acid group is readily converted into a variety of other functional groups, most commonly esters and amides. researchgate.net These derivatives often exhibit different properties, such as altered solubility, stability, and cell permeability, compared to the parent acid.
Ester Synthesis: Esterification can be achieved through several standard methods. Fischer esterification, involving reaction of the carboxylic acid with an alcohol under acidic catalysis, is a common approach. Alternatively, the acid can be reacted with an alkyl halide in the presence of a base. The synthesis of various pyrazole-carboxylate esters has been widely reported. nih.govgoogle.comnih.gov
Amide Synthesis: Amide formation typically involves a two-step process. First, the carboxylic acid is activated, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This method allows for the introduction of a vast array of substituents on the amide nitrogen. researchgate.netnih.govmdpi.com
Table 3: Common Functionalization of the Carboxylic Acid Group
| Derivative | Reagents | Resulting Functional Group |
|---|---|---|
| Methyl Ester | Methanol (B129727), H₂SO₄ | -COOCH₃ |
| Ethyl Ester | Ethanol, H₂SO₄ | -COOCH₂CH₃ |
| Benzylamide | 1. SOCl₂ 2. Benzylamine | -CONHCH₂Ph |
Synthesis of Poly-substituted Pyrazole-Propanoic Acid Derivatives
The development of complex, highly substituted pyrazole derivatives often relies on multicomponent reactions (MCRs). mdpi.com MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. nih.govbeilstein-journals.orgrsc.org
For the synthesis of poly-substituted pyrazole-propanoic acids, an MCR approach could involve the condensation of a hydrazine (providing N1), a 1,3-dicarbonyl compound (providing C3, C4, and C5), and other components. mdpi.commdpi.com For example, a one-pot reaction combining an ethyl hydrazine, a bromo-substituted β-ketoester carrying the propanoate side chain, and another reactant could theoretically assemble a highly functionalized pyrazole core in a single operation.
These advanced synthetic strategies enable the creation of libraries of compounds where multiple points of the 3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propanoic acid scaffold are varied simultaneously. This allows for a more comprehensive exploration of the chemical space and the rapid identification of derivatives with desired properties for further research. nih.govorganic-chemistry.org
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes to the Compound
The development of new and efficient synthetic routes to 3-(4-bromo-1-ethyl-1H-pyrazol-5-YL)propanoic acid is a primary area for future research. While classical methods for pyrazole (B372694) synthesis, such as the Knorr-type condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, there is considerable scope for innovation. pharmajournal.net Future investigations could focus on one-pot, multicomponent reactions that combine commercially available starting materials to construct the substituted pyrazole ring and the propanoic acid side chain in a single, streamlined process. ias.ac.in
Furthermore, exploring regioselective synthetic strategies will be crucial. The synthesis of 1,3,5-trisubstituted pyrazoles often yields a mixture of regioisomers. mdpi.com Developing methodologies that afford the desired 1,5-disubstituted pattern with the ethyl group on N1 and the propanoic acid at C5 with high selectivity would be a significant advancement. This could involve the use of novel catalysts or directing groups to control the cyclization process. mdpi.com Additionally, the application of flow chemistry could offer advantages in terms of reaction control, scalability, and safety, representing a modern approach to the synthesis of this target molecule.
Exploitation of the C-Br Bond in Advanced Organic Synthesisthieme-connect.com
The carbon-bromine (C-Br) bond at the 4-position of the pyrazole ring is a key functional handle for further molecular elaboration. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com Future research should systematically explore these reactions to introduce a diverse range of substituents at this position, thereby creating a library of novel derivatives. These derivatives could then be screened for various biological activities or material properties.
Beyond traditional cross-coupling, the C-Br bond can be utilized in other advanced organic transformations. This includes metal-halogen exchange reactions to generate organometallic intermediates, which can then react with various electrophiles. Furthermore, the exploration of photoredox catalysis for the functionalization of the C-Br bond represents a contemporary and powerful approach to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. organic-chemistry.org A thorough investigation into the reactivity of this specific C-Br bond will be essential to unlock the full synthetic potential of this compound as a versatile building block.
Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly important in modern chemical synthesis. nih.govbenthamdirect.comresearchgate.net Future research should focus on developing environmentally benign methods for the synthesis of this compound. This includes the use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. thieme-connect.com The development of catalytic methods that minimize waste and allow for catalyst recycling is also a key objective. researchgate.net
Theoretical Insights into Reactivity and Selectivity
Computational chemistry offers a powerful tool for understanding and predicting chemical reactivity. nih.govresearchgate.net Future research should employ theoretical calculations, such as Density Functional Theory (DFT), to gain deeper insights into the electronic structure and reactivity of this compound. These studies can help to rationalize the regioselectivity observed in synthetic reactions and predict the most favorable sites for electrophilic and nucleophilic attack. mdpi.commdpi.com
Theoretical modeling can also be used to investigate the reaction mechanisms of various transformations involving this compound. globalresearchonline.net For instance, understanding the mechanism of cross-coupling reactions at the C-Br bond can aid in the optimization of reaction conditions and the development of more efficient catalysts. Furthermore, computational studies can be used to predict the properties of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics.
Development of Advanced Analytical Techniques.
The robust characterization of this compound and its derivatives is essential for quality control and for understanding their chemical behavior. While standard analytical techniques such as NMR and mass spectrometry are routinely used, there is scope for the development and application of more advanced methods. For example, the use of two-dimensional NMR techniques can provide unambiguous structural assignments, which is particularly important for confirming the regiochemistry of the pyrazole ring.
Q & A
Q. What synthetic strategies are recommended for preparing 3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)propanoic acid, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromination of a pyrazole precursor followed by alkylation and carboxylation. For example, bromination at the 4-position of a pyrazole ring can be achieved using N-bromosuccinimide (NBS) under radical conditions . Subsequent ethylation via nucleophilic substitution (e.g., using ethyl iodide and a base like K₂CO₃) introduces the ethyl group at the 1-position. The propanoic acid moiety is often added via a Michael addition or coupling reaction. Optimization includes:
- Temperature control : Lower temperatures (0–5°C) during bromination minimize side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for carboxylation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should analysts address ambiguities in data interpretation?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. Overlapping signals in the pyrazole region (δ 6.5–8.5 ppm) can be resolved using 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H/N-Br vibrations (~3200 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 287.04 for C₈H₁₀BrN₂O₂). Isotopic patterns (Br has 1:1 M/M+2 ratio) confirm bromine presence .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., using SHELXL for refinement) .
Q. What purification methods are most effective for isolating this compound from reaction byproducts?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate acidic impurities using NaHCO₃ (aqueous layer) and ethyl acetate (organic layer).
- Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to resolve polar byproducts .
- Recrystallization : Ethanol/water (4:1) yields high-purity crystals; monitor via melting point analysis (expected range: 120–125°C) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitution or enzyme inhibition studies?
- Methodological Answer :
- Electronic Structure Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazole ring. For example, the 4-bromo position shows high electrophilicity, making it reactive toward SN2 substitutions .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare binding energies with analogs (e.g., 5-chlorothiophene derivatives) to prioritize synthesis .
- Validation : Correlate DFT-predicted reaction pathways with experimental kinetic data (e.g., Hammett plots) .
Q. What experimental and computational approaches resolve contradictions between X-ray crystallographic data and NMR/IR spectroscopic results?
- Methodological Answer :
- Polymorphism Screening : Recrystallize the compound in multiple solvents (e.g., DMSO vs. ethanol) to check for different crystal forms affecting bond lengths .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., restricted rotation of the ethyl group) causing signal splitting .
- SHELX Refinement : Adjust thermal parameters and occupancy rates to account for disorder in the crystal lattice .
Q. How do structural modifications (e.g., replacing bromine with other halogens) affect the compound’s bioactivity and physicochemical properties?
- Methodological Answer :
- Synthetic SAR : Synthesize analogs (e.g., 4-chloro, 4-iodo) via halogen exchange reactions. Assess logP (HPLC) and solubility (shake-flask method) to quantify hydrophobicity .
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric kits. Bromine’s electronegativity enhances binding affinity compared to methyl groups .
- Thermodynamic Analysis : Compare melting points and thermal stability (TGA/DSC) to link substituent effects to solid-state behavior .
Q. What mechanistic insights explain the compound’s interactions with biological macromolecules, and how can these be validated experimentally?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., serum albumin) to determine association/dissociation rates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with DNA G-quadruplexes .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Tyr→Phe) to identify critical residues for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
